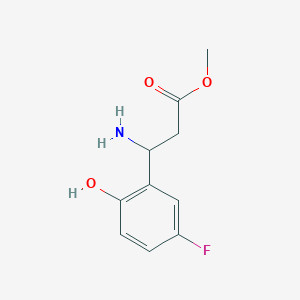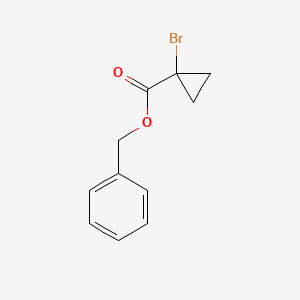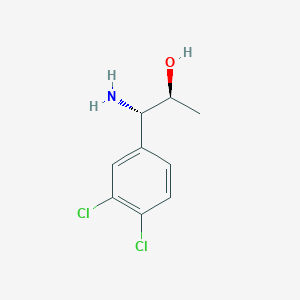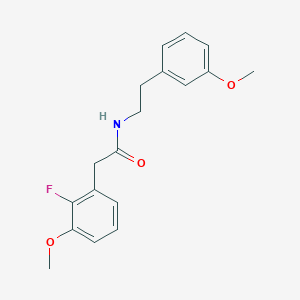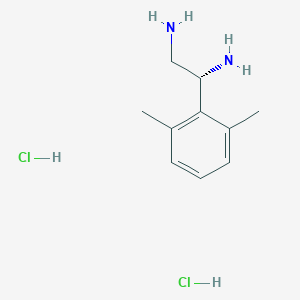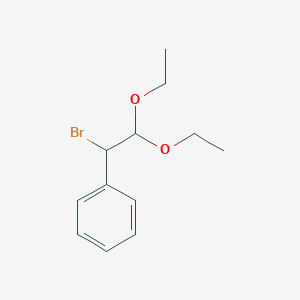
(1-Bromo-2,2-diethoxyethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Bromo-2,2-diethoxyethyl)benzene is an organic compound with the molecular formula C12H17BrO2. It is a derivative of benzene, where a bromine atom and a diethoxyethyl group are attached to the benzene ring. This compound is of interest in organic synthesis due to its unique structure and reactivity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-Bromo-2,2-diethoxyethyl)benzene typically involves the bromination of a precursor compound. One common method is the bromination of 2,2-diethoxyethylbenzene using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The use of automated systems and continuous monitoring ensures consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions
(1-Bromo-2,2-diethoxyethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding carbonyl compounds.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of the corresponding ethylbenzene derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reaction is typically carried out in polar solvents such as ethanol or water.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Major Products Formed
Substitution: Products include various substituted benzene derivatives depending on the nucleophile used.
Oxidation: Major products include aldehydes or ketones.
Reduction: The primary product is the corresponding ethylbenzene derivative.
Aplicaciones Científicas De Investigación
(1-Bromo-2,2-diethoxyethyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of (1-Bromo-2,2-diethoxyethyl)benzene involves its reactivity towards nucleophiles and electrophiles. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The diethoxyethyl group can participate in various chemical transformations, making the compound versatile in organic synthesis .
Comparación Con Compuestos Similares
Similar Compounds
Bromobenzene: A simpler aryl bromide with a single bromine atom attached to the benzene ring.
Chlorobenzene: Similar to bromobenzene but with a chlorine atom instead of bromine.
Fluorobenzene: Contains a fluorine atom attached to the benzene ring.
Uniqueness
(1-Bromo-2,2-diethoxyethyl)benzene is unique due to the presence of both a bromine atom and a diethoxyethyl group. This combination imparts distinct reactivity and makes it a valuable intermediate in organic synthesis. The compound’s ability to undergo various chemical reactions and its applications in different fields highlight its versatility and importance .
Propiedades
Fórmula molecular |
C12H17BrO2 |
|---|---|
Peso molecular |
273.17 g/mol |
Nombre IUPAC |
(1-bromo-2,2-diethoxyethyl)benzene |
InChI |
InChI=1S/C12H17BrO2/c1-3-14-12(15-4-2)11(13)10-8-6-5-7-9-10/h5-9,11-12H,3-4H2,1-2H3 |
Clave InChI |
RIVJMNHNHOXINL-UHFFFAOYSA-N |
SMILES canónico |
CCOC(C(C1=CC=CC=C1)Br)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


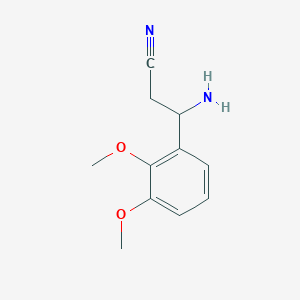
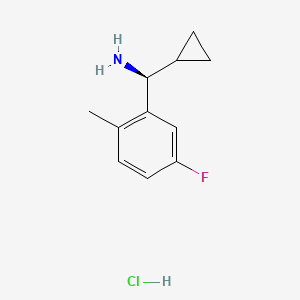

![(S)-1-(5-Methyl-1H-benzo[d]imidazol-2-yl)ethanamine](/img/structure/B13043343.png)

